5-Phenacyloxy-2-prop-2-enylisoquinolin-1-one
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Description
5-Phenacyloxy-2-prop-2-enylisoquinolin-1-one, also known as PPIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. PPIQ belongs to the family of isoquinolinones, which are known for their diverse biological activities, including antitumor, antifungal, and antibacterial properties.
Scientific Research Applications
Antileukemic Activity
5-Phenacyloxy-2-prop-2-enylisoquinolin-1-one: (referred to as EVT-2815228) exhibits intriguing cytotoxic potential against different human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells . Researchers have investigated its efficacy as an antileukemic agent, making it a promising candidate for leukemia treatment.
Antiviral Applications
Pyrrolo[1,2-a]quinoxaline derivatives have demonstrated antiviral activity in previous studies . While specific investigations into EVT-2815228’s antiviral potential are ongoing, its structural features suggest it could be relevant in combating viral infections.
Adenosine Receptor Modulation
Some pyrrolo[1,2-a]quinoxaline compounds act as adenosine receptor modulators . These receptors play crucial roles in various physiological processes, including immune responses and neurotransmission. EVT-2815228’s impact on adenosine receptors warrants further exploration.
Neurological Applications
Although not extensively studied, some pyrrolo[1,2-a]quinoxaline derivatives have shown promise in neurological contexts. EVT-2815228’s unique structure might make it relevant for neuroprotective or neuroregenerative applications.
properties
IUPAC Name |
5-phenacyloxy-2-prop-2-enylisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-12-21-13-11-16-17(20(21)23)9-6-10-19(16)24-14-18(22)15-7-4-3-5-8-15/h2-11,13H,1,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVJZUCHXYQPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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